molecular formula C12H15FN2O B14910933 n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)acetamide

n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)acetamide

Cat. No.: B14910933
M. Wt: 222.26 g/mol
InChI Key: XAZYSNPQDHXGTC-UHFFFAOYSA-N
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Description

n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)acetamide is an organic compound with the molecular formula C12H15FN2O and a molecular weight of 222.26 g/mol This compound is characterized by the presence of a cyclopropyl group, a fluoro-substituted phenyl ring, and an acetamide moiety

Preparation Methods

The synthesis of n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)acetamide typically involves the reaction of cyclopropylamine with 3-fluoro-4-methylphenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)acetamide can be compared with other similar compounds, such as:

    n-Cyclopropyl-2-((3-chloro-4-methylphenyl)amino)acetamide: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.

    n-Cyclopropyl-2-((3-fluoro-4-ethylphenyl)amino)acetamide: The presence of an ethyl group instead of a methyl group can influence the compound’s reactivity and interactions.

    n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)propionamide:

Properties

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

IUPAC Name

N-cyclopropyl-2-(3-fluoro-4-methylanilino)acetamide

InChI

InChI=1S/C12H15FN2O/c1-8-2-3-10(6-11(8)13)14-7-12(16)15-9-4-5-9/h2-3,6,9,14H,4-5,7H2,1H3,(H,15,16)

InChI Key

XAZYSNPQDHXGTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC(=O)NC2CC2)F

Origin of Product

United States

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